N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan
Brand Name: Vulcanchem
CAS No.: 158114-64-8
VCID: VC21151988
InChI: InChI=1S/C22H23N3O5/c1-13(2)10-17(24-21(27)19-8-5-9-30-19)20(26)25-18(22(28)29)11-14-12-23-16-7-4-3-6-15(14)16/h3-10,12-13,18,23H,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-10+/t18-/m0/s1
SMILES: CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3
Molecular Formula: C22H23N3O5
Molecular Weight: 409.4 g/mol

N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan

CAS No.: 158114-64-8

Cat. No.: VC21151988

Molecular Formula: C22H23N3O5

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan - 158114-64-8

Specification

CAS No. 158114-64-8
Molecular Formula C22H23N3O5
Molecular Weight 409.4 g/mol
IUPAC Name (2S)-2-[[(E)-2-(furan-2-carbonylamino)-4-methylpent-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C22H23N3O5/c1-13(2)10-17(24-21(27)19-8-5-9-30-19)20(26)25-18(22(28)29)11-14-12-23-16-7-4-3-6-15(14)16/h3-10,12-13,18,23H,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-10+/t18-/m0/s1
Standard InChI Key XYASBZZQARZCQJ-LTXFRBGYSA-N
Isomeric SMILES CC(C)/C=C(\C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)/NC(=O)C3=CC=CO3
SMILES CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3
Canonical SMILES CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator